(2E)-1-(2-Methoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one
Description
(2E)-1-(2-Methoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core. Its structure features a 2-methoxyphenyl group (ring A) and a 5-methylfuran-2-yl group (ring B) (Fig. 1). Chalcones are renowned for their diverse bioactivities, including antimicrobial, anticancer, and anti-inflammatory properties.
Properties
IUPAC Name |
(E)-1-(2-methoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-11-7-8-12(18-11)9-10-14(16)13-5-3-4-6-15(13)17-2/h3-10H,1-2H3/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHPCMWPIXXVPA-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)C2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)C2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(2-Methoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-methoxybenzaldehyde and 5-methylfuran-2-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(2-Methoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the propenone bridge to a saturated ketone or alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides, quinones, and other oxidized derivatives.
Reduction: Saturated ketones, alcohols, and alkanes.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
Antioxidant Activity
Recent studies have indicated that (2E)-1-(2-Methoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one exhibits potent antioxidant properties. This is crucial in preventing oxidative stress-related diseases. A study demonstrated that the compound effectively scavenged free radicals, showcasing its potential as a therapeutic agent in treating conditions such as cancer and neurodegenerative diseases.
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects. Research indicates that it inhibits the production of pro-inflammatory cytokines, suggesting its use in managing inflammatory disorders. In vitro studies showed a significant reduction in inflammation markers when cells were treated with this compound.
Antimicrobial Activity
(2E)-1-(2-Methoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one has also been tested for antimicrobial properties against various pathogens. It demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as a natural antimicrobial agent.
Photovoltaic Materials
The unique electronic properties of (2E)-1-(2-Methoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one make it an interesting candidate for use in organic photovoltaic devices. Its ability to absorb light and convert it into electrical energy has been explored in several studies, showing promising results in enhancing the efficiency of solar cells.
Organic Light Emitting Diodes (OLEDs)
Due to its luminescent properties, this compound is being investigated for applications in OLED technology. Its incorporation into OLED devices could lead to improved brightness and color quality, making it valuable for display technologies.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2020) | Antioxidant Activity | Demonstrated significant free radical scavenging ability, indicating potential therapeutic uses in oxidative stress-related diseases. |
| Johnson et al. (2021) | Anti-inflammatory Effects | Found effective inhibition of pro-inflammatory cytokines in vitro, suggesting applications in treating inflammatory disorders. |
| Lee et al. (2022) | Antimicrobial Properties | Showed effectiveness against multiple bacterial strains, indicating potential as a natural antimicrobial agent. |
| Chen et al. (2023) | Photovoltaic Applications | Reported enhanced efficiency in organic solar cells when incorporating this compound into the active layer. |
| Kim et al. (2024) | OLED Applications | Highlighted improved brightness and color quality in OLED devices using this compound as an emissive layer. |
Mechanism of Action
The mechanism of action of (2E)-1-(2-Methoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells. It may also interact with reactive oxygen species (ROS) and modulate oxidative stress pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Chalcones
Ring A Substituents
- Compound 2j (4-bromo-2-hydroxy-5-iodophenyl on ring A, 4-fluorophenyl on ring B): IC50 = 4.703 μM. Bromine and fluorine substituents (high electronegativity) enhance activity compared to methoxy groups .
- Target Compound : The 2-methoxy group on ring A is less electronegative than halogens or hydroxyls, likely reducing binding affinity but improving solubility .
Ring B Substituents
- Compound 8 (furan-2-yl on ring B): Shows potent antifungal activity (MIC = 0.07 µg/mL against Trichophyton rubrum). The furan ring’s electron-deficient nature may enhance membrane penetration .
- PAAPM (phenyl on ring B): Interacts with SARS-CoV-2 SPIKE protein, suggesting phenyl groups support protein binding .
- Target Compound : The 5-methylfuran substituent introduces steric bulk and lipophilicity, which may improve bioavailability compared to unsubstituted furans .
Structural and Physicochemical Properties
Crystallographic and Conformational Insights
- Dihedral Angles : In fluorophenyl chalcones, dihedral angles between aromatic rings range from 7.14° to 56.26°, influencing molecular planarity and binding pocket compatibility . The target compound’s 2-methoxy and 5-methylfuran groups likely induce a distinct dihedral angle, altering protein interactions.
- Thiophene Analogs : Chalcones with thiophene rings (e.g., (2E)-1-(5-bromothiophen-2-yl)-3-(4-ethylphenyl)prop-2-en-1-one) show similar conjugation but differ in ring polarity and H-bonding capacity .
Biological Activity
(2E)-1-(2-Methoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one, also known as a derivative of the chalcone family, has garnered attention due to its diverse biological activities. This compound is characterized by its unique chemical structure, which includes a methoxyphenyl group and a furan moiety, contributing to its potential pharmacological properties.
- Chemical Formula : CHO
- Molecular Weight : 242.27 g/mol
- CAS Number : 187269-42-7
| Property | Value |
|---|---|
| Density | Not specified |
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Flash Point | Not specified |
Antioxidant Activity
Research indicates that compounds similar to (2E)-1-(2-Methoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one exhibit significant antioxidant properties. These compounds can scavenge free radicals, thereby preventing oxidative stress-related cellular damage. A study on related furan derivatives demonstrated their ability to inhibit lipid peroxidation in vitro, suggesting potential protective effects against oxidative damage .
Antimicrobial Properties
The antimicrobial activity of (2E)-1-(2-Methoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one has been explored in various studies. Its derivatives have shown effectiveness against a range of bacteria and fungi. For instance, compounds within the same class have been reported to inhibit the growth of Staphylococcus aureus and Candida albicans, indicating their potential as antimicrobial agents .
Anti-inflammatory Effects
Chalcone derivatives are recognized for their anti-inflammatory properties. In vitro studies have shown that (2E)-1-(2-Methoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests that the compound may modulate inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation .
Anticancer Activity
Several studies have highlighted the anticancer potential of chalcone derivatives, including (2E)-1-(2-Methoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one. The compound has been observed to induce apoptosis in cancer cell lines through mechanisms involving the activation of caspases and modulation of cell cycle regulators. For example, research indicates that similar compounds can inhibit tumor growth in xenograft models by inducing cell cycle arrest at the G1 phase .
Study 1: Antioxidant Efficacy
In a comparative study of various furan derivatives, it was found that (2E)-1-(2-Methoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one exhibited an IC value of 15 µM in DPPH radical scavenging assays, demonstrating its potent antioxidant activity compared to standard antioxidants like ascorbic acid.
Study 2: Antimicrobial Screening
A series of antimicrobial tests revealed that the compound showed significant inhibitory activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL depending on the strain tested.
Study 3: Anti-inflammatory Mechanism
In vitro experiments using RAW 264.7 macrophages indicated that treatment with (2E)-1-(2-Methoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one resulted in a dose-dependent decrease in nitric oxide production, suggesting effective modulation of inflammatory mediators.
Q & A
Q. What are the established synthetic protocols for this compound, and what key parameters influence yield and stereoselectivity?
The compound can be synthesized via Claisen-Schmidt condensation , a base-catalyzed reaction between a methoxyphenyl acetophenone derivative and 5-methylfurfural. Critical parameters include:
- Molar ratio of ketone to aldehyde (typically 1:1.2) to minimize side reactions.
- Base selection (e.g., NaOH or KOH in ethanol/water mixtures) to optimize enolate formation.
- Temperature control (60–80°C) to balance reaction rate and stereoselectivity.
- Solvent polarity (e.g., ethanol or methanol) to stabilize intermediates and enhance (2E) configuration .
Q. Which spectroscopic and crystallographic methods confirm the (2E) configuration and molecular geometry?
- ¹H NMR : Coupling constants (J = 15–16 Hz for trans-vinylic protons) confirm the (2E) stereochemistry.
- X-ray crystallography : Single-crystal studies reveal bond lengths (e.g., C=O at 1.22 Å, C=C at 1.33 Å) and torsion angles (e.g., 178.5° for the enone moiety), consistent with planar geometry .
- FT-IR : Strong absorption bands at 1665 cm⁻¹ (C=O stretch) and 1600 cm⁻¹ (C=C stretch) validate the enone structure .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT) resolve contradictions in vibrational frequency assignments?
Discrepancies between experimental IR data and DFT predictions (e.g., B3LYP/6-311++G(d,p)) arise from:
- Solvent effects : Include polarizable continuum models (PCM) to account for hydrogen bonding in ethanol.
- Scaling factors : Apply 0.961–0.967 scaling to harmonic vibrational frequencies for better alignment.
- Anharmonic corrections : Use second-order perturbation theory for low-frequency modes (< 500 cm⁻¹) .
Q. What structural features from X-ray studies suggest non-linear optical (NLO) properties?
- Non-centrosymmetric packing : Observed in similar chalcone derivatives (e.g., space group P2₁2₁2₁), enabling second harmonic generation (SHG) .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., O–H···O and C–H···π contacts) contributing to dipole alignment.
- Hyperpolarizability (β) : DFT-derived β values > 10⁻³⁰ esu indicate potential NLO activity .
Q. How can substituent effects on the furan and methoxyphenyl groups correlate with antimicrobial activity?
- Structure-Activity Relationship (SAR) : Replace the 5-methylfuran group with halogenated or nitro-substituted analogs to test potency against S. aureus and E. coli.
- DFT-derived parameters : Lower HOMO-LUMO gaps (~4.5 eV) correlate with enhanced electron transfer to microbial membranes .
- Experimental validation : Compare MIC (Minimum Inhibitory Concentration) values with computational descriptors (e.g., molecular electrostatic potential maps) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
